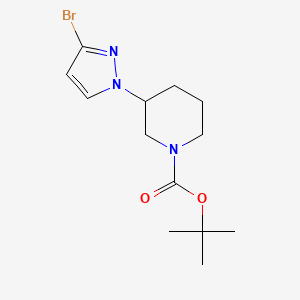

1-Boc-3-(3-bromo-1-pyrazolyl)piperidine

CAS No.:

Cat. No.: VC20484859

Molecular Formula: C13H20BrN3O2

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BrN3O2 |

|---|---|

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | tert-butyl 3-(3-bromopyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-5-10(9-16)17-8-6-11(14)15-17/h6,8,10H,4-5,7,9H2,1-3H3 |

| Standard InChI Key | VFYFTZCRJOWCPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)Br |

Introduction

Molecular Composition and Key Features

The piperidine ring adopts a chair conformation, with the Boc group occupying the axial position to minimize steric hindrance. The 3-bromo-1-pyrazolyl substituent introduces a planar aromatic system capable of π-π stacking interactions, which are critical for binding to biological targets . Bromine’s electronegativity and size at the pyrazole’s third position influence both the compound’s electronic properties and its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine typically involves a multi-step process:

Step 1: Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield 1-Boc-piperidine. This reaction proceeds via nucleophilic acyl substitution, with the Boc group selectively protecting the secondary amine .

Step 2: Pyrazole Coupling

The protected piperidine undergoes a palladium-catalyzed cross-coupling reaction with 3-bromo-1H-pyrazole. This step often employs catalysts like tetrakis(triphenylphosphine)palladium(0) and a base such as cesium carbonate to facilitate the formation of the C-N bond between the piperidine and pyrazole moieties .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. For example, a telescoped synthesis approach combines Boc protection and pyrazole coupling in a single reactor, reducing intermediate isolation steps and improving throughput .

Physicochemical Properties

Stability and Solubility

1-Boc-3-(3-bromo-1-pyrazolyl)piperidine exhibits low aqueous solubility (≤0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . The Boc group confers stability under neutral and basic conditions, but the compound degrades in strong acids (e.g., trifluoroacetic acid) via deprotection of the amine .

Comparative Physicochemical Data

The table below contrasts this compound with structurally related analogs:

Biological Activity and Applications

Receptor Modulation

The pyrazole moiety’s ability to act as a hydrogen bond acceptor enables interactions with G-protein-coupled receptors (GPCRs). Computational docking studies suggest that this compound may bind to serotonin receptors (5-HT2A) with moderate affinity, though experimental validation is pending .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing small-molecule inhibitors targeting oncology and inflammation pathways. For example, it has been used to develop analogs that inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a target in autoimmune diseases .

Material Science

The bromine atom facilitates polymerization reactions in conductive polymers. Incorporating this compound into polyaniline derivatives enhances thermal stability and electrical conductivity, making it valuable for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume